ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
CAS No.: 1373348-96-9
Cat. No.: VC2701746
Molecular Formula: C12H13N3O4
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373348-96-9 |
|---|---|
| Molecular Formula | C12H13N3O4 |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
| Standard InChI | InChI=1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14) |
| Standard InChI Key | CJIAGIZSWBOUQY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1=CNC2=C1C=CC=N2)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C(CC1=CNC2=C1C=CC=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate is a complex organic compound characterized by a fused heterocyclic system combined with a functionalized propanoate chain. The compound is identified by the CAS number 1373348-96-9 and features a molecular formula of C12H13N3O4. With a molecular weight of 263.25 g/mol, this compound presents a moderately complex structure containing multiple functional groups that contribute to its chemical properties and potential reactivity .
The IUPAC name ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate accurately describes the compound's structure, which features a pyrrolo[2,3-b]pyridine core with a nitro-substituted ethyl propanoate side chain. The pyrrolo[2,3-b]pyridine system is a fused bicyclic heterocycle consisting of a pyrrole ring fused with a pyridine ring, creating a distinctive structural motif that appears in various biologically active compounds.
Chemical Identifiers
The compound can be identified through various chemical identifiers as outlined in Table 1, which facilitates accurate identification across chemical databases and literature.
Table 1: Chemical Identifiers for Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
| Identifier Type | Value |
|---|---|
| CAS Number | 1373348-96-9 |
| Molecular Formula | C12H13N3O4 |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
| Standard InChI | InChI=1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14) |
| Standard InChIKey | CJIAGIZSWBOUQY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1=CNC2=C1C=CC=N2)N+[O-] |
| PubChem CID | 66545117 |
Structural Characteristics
The structure of ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate consists of several key components that contribute to its chemical properties and potential biological activity. Understanding these structural features is essential for predicting the compound's behavior in chemical reactions and biological systems.
Functional Groups and Reactivity Sites
The compound contains several functional groups that determine its chemical reactivity:
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The pyrrolo[2,3-b]pyridine system contains an NH group in the pyrrole ring that can act as a hydrogen bond donor.
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The pyridine nitrogen can serve as a hydrogen bond acceptor and may participate in metal coordination.
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The nitro group (-NO2) is a strong electron-withdrawing group that can influence the reactivity of adjacent functional groups .
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The ethyl ester group provides a site for potential hydrolysis reactions and serves as a protected carboxylic acid equivalent.
These functional groups create multiple sites for potential chemical modifications, which may be valuable in the development of structural analogs with tailored properties.
Physical and Analytical Data
The available analytical data for ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate provides valuable information for its identification and characterization in research settings. While comprehensive experimental data is limited, the predicted properties offer insights into the compound's behavior in analytical systems.
Predicted Collision Cross Section Data
Collision cross section (CCS) values provide information about the three-dimensional structure and size of molecules in the gas phase, which is particularly useful for mass spectrometry-based analyses. Table 2 presents the predicted CCS values for various ionic adducts of the compound.
Table 2: Predicted Collision Cross Section Values for Different Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 264.09788 | 154.5 |
| [M+Na]⁺ | 286.07982 | 165.8 |
| [M+NH₄]⁺ | 281.12442 | 160.3 |
| [M+K]⁺ | 302.05376 | 165.9 |
| [M-H]⁻ | 262.08332 | 154.8 |
| [M+Na-2H]⁻ | 284.06527 | 158.4 |
| [M]⁺ | 263.09005 | 155.7 |
| [M]⁻ | 263.09115 | 155.7 |
Research Context and Future Directions
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate represents a compound class with potential significance in multiple research domains, particularly in the development of novel chemical probes and therapeutic agents. Future research on this compound could explore several promising directions.
Structure-Activity Relationship Studies
The development of structural analogs of ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate through systematic modifications of the core structure and side chain could provide valuable insights into structure-activity relationships. Potential modifications might include:
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Variation of the ester group (methyl, propyl, etc.) to modify lipophilicity and metabolic stability
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Replacement of the nitro group with other electron-withdrawing or electron-donating substituents
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Introduction of additional substituents on the pyrrolo[2,3-b]pyridine core
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Exploration of stereochemistry at the chiral center
Such studies could help identify structural features critical for specific biological activities and guide the optimization of compounds for desired properties.
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